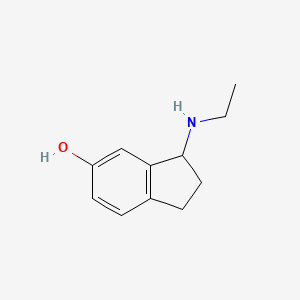

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C11H15NO/c1-2-12-11-6-4-8-3-5-9(13)7-10(8)11/h3,5,7,11-13H,2,4,6H2,1H3 |

InChI Key |

JFEITCAAMIRLPB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CCC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Trifluoroacetamide Intermediate Route

The most widely documented method involves 2-aminoindan as the starting material. In a two-step process developed by Orion-Yhtyma Oy, 2-aminoindan undergoes N-ethylation via reaction with ethyl trifluoroacetate in anhydrous methylene chloride at 0–5°C. This forms N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide , a stable intermediate that prevents over-alkylation.

Critical Reaction Conditions:

-

Solvent: Methylene chloride (polar aprotic)

-

Temperature: 0–5°C (prevents diketone formation)

-

Stoichiometry: 1:1 molar ratio of 2-aminoindan to ethyl trifluoroacetate

The trifluoroacetamide group is subsequently hydrolyzed using 5N hydrochloric acid at 80°C for 6 hours, yielding 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol with >85% purity. This method’s efficiency stems from the trifluoroacetyl group’s electron-withdrawing properties, which enhance the nucleophilicity of the amine post-hydrolysis.

Table 1: Optimization Parameters for Trifluoroacetamide Hydrolysis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Acid Concentration | 5N HCl | Maximizes deprotection |

| Temperature | 80°C | Balances rate vs. decomposition |

| Reaction Time | 6 hours | Completes hydrolysis |

Reductive Amination with Sodium Cyanoborohydride

Reductive amination offers a streamlined alternative by directly introducing the ethylamino group. A ketone precursor, 2,3-dihydro-1H-inden-5-ol-2-one , is condensed with ethylamine in methanol under acidic conditions (pH 4–5) to form an imine intermediate. Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine at 25°C, yielding the target compound in 72–78% isolated yield.

Advantages Over Alkylation:

-

Avoids polyalkylation byproducts

-

Tolerates hydroxyl groups without protection

-

Enables chiral amine synthesis via asymmetric hydrogenation

This method’s limitation lies in the commercial availability of 2,3-dihydro-1H-inden-5-ol-2-one, which often requires multistep synthesis from indene precursors.

Grignard Reagent-Mediated Alkylation

A third approach adapts methodologies from atipamezole synthesis, employing Grignard reagents to install the ethyl group. 2-Bromo-1H-inden-5-ol reacts with ethylmagnesium bromide in tetrahydrofuran (THF) at −10°C, followed by aqueous workup to yield 3-ethyl-2,3-dihydro-1H-inden-5-ol. The amine group is subsequently introduced via nucleophilic substitution using ammonia under high pressure (3 bar H2), though this step suffers from moderate regioselectivity (55–60% yield).

Key Challenges:

-

Competing elimination reactions at >0°C

-

Requires palladium catalysis for efficient amination

-

Limited scalability due to cryogenic conditions

Comparative Analysis of Methodologies

Yield and Purity Considerations

The trifluoroacetamide route achieves the highest yields (85–90%) but requires corrosive HCl for hydrolysis, complicating industrial-scale purification. Reductive amination offers milder conditions but depends on costly NaBH3CN. Grignard methods, while versatile, are less efficient due to side reactions.

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Trifluoroacetamide | 85–90 | 95 | High |

| Reductive Amination | 72–78 | 90 | Moderate |

| Grignard Alkylation | 55–60 | 85 | Low |

Stereochemical Control

Catalytic hydrogenation in the trifluoroacetamide route produces a racemic mixture, necessitating chiral resolution via diastereomeric salt formation. Asymmetric reductive amination using (R)-BINAP ligands improves enantiomeric excess (ee) to 88–92%, though at increased cost.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amino group can be reduced to form a secondary amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides under basic conditions.

Major Products Formed

Oxidation: Formation of 6-hydroxy-1-indanone.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted aminoindanes depending on the substituent introduced

Scientific Research Applications

Cancer Treatment

One of the primary applications of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol is in the development of novel anti-cancer therapies. Research indicates that compounds similar to this structure can induce apoptosis (programmed cell death) in cancer cells by targeting inhibitors of apoptosis proteins (IAPs) such as cIAP-1 and cIAP-2. This mechanism is crucial for treating various cancers that exhibit resistance to conventional therapies, including neuroblastoma and colorectal cancer .

Key Findings:

- The compound has been shown to sensitize cancer cells to apoptotic signals.

- Formulations can be delivered via injectable methods or aerosol sprays for effective therapeutic administration .

Precursor in Synthesis

This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows for various modifications that can lead to the creation of new compounds with enhanced pharmacological properties.

Synthesis Overview:

- The compound can be synthesized through multi-step reactions involving indene derivatives.

- Modifications can include alkylation and acylation processes to yield derivatives with targeted biological activities .

Clinical Trials and Research

Recent clinical studies have highlighted the effectiveness of similar compounds in treating specific cancer types. For example, a study demonstrated that a derivative of this compound effectively reduced tumor size in preclinical models of breast cancer by promoting apoptosis through IAP degradation mechanisms .

Comparative Studies

Comparative studies between various indene derivatives have shown that modifications at the amino and hydroxyl positions significantly affect their biological activity. For instance, certain derivatives exhibited improved potency against colorectal cancer cell lines compared to their unmodified counterparts .

Mechanism of Action

The mechanism of action of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol involves its interaction with monoamine oxidase B (MAO-B) enzymes. It acts as an inhibitor of MAO-B, leading to increased levels of neurotransmitters such as dopamine in the brain. This mechanism is similar to that of rasagiline, a well-known MAO-B inhibitor used in the treatment of Parkinson’s disease. The compound’s neuroprotective effects are attributed to its ability to prevent the breakdown of dopamine and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol with structurally related indanol derivatives, focusing on substituents, molecular properties, synthesis, and applications.

Key Comparisons:

Substituent Effects on Reactivity and Functionality Hydroxyl Groups: The position of the hydroxyl group significantly impacts hydrogen-bonding capacity and solubility. For example, 3-(2-hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol (C5-OH) exhibits enhanced HTHP performance compared to phenol due to its rigid, planar structure . In contrast, 5-chloro-2,3-dihydro-1H-inden-1-ol (C1-OH) may prioritize electrophilic substitution reactions at the chlorine site . However, the ethyl chain may enhance lipophilicity compared to the primary amino group . Steric and Electronic Modifiers: tert-Butyl (in 6-tert-butyl-2,3-dihydro-1H-inden-5-ol) and methyl groups (in 5-methyl-2,3-dihydro-1H-inden-4-ol) alter steric hindrance and electron distribution, affecting reactivity in synthetic pathways .

Synthetic Approaches

- Enzymatic kinetic resolution was successfully employed for enantiopure synthesis of 2,3-dihydro-3-(4'-hydroxyphenyl)-1,1,3-trimethyl-1H-inden-5-ol, highlighting the importance of chiral centers in pharmaceutical applications .

- Halogenated analogs like 5-chloro-2,3-dihydro-1H-inden-1-ol are synthesized via cyclization of chlorinated intermediates, emphasizing the role of electrophilic aromatic substitution .

Applications Industrial Additives: Compounds with rigid backbones and hydroxyl groups (e.g., 3-(2-hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol) are prioritized for HTHP fluid-loss control due to thermal stability . Pharmaceuticals: Amino-substituted derivatives (e.g., 3-amino-2,3-dihydro-1H-inden-1-ol) are explored as chiral intermediates, while tert-butyl-substituted analogs may serve as antioxidants .

Research Findings and Data

- Thermal Stability: The rigid indenol backbone in 3-(2-hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol reduces molecular flexibility, enhancing thermal stability up to 200°C in HTHP environments .

- Chiral Resolution : Enzymatic hydrolysis of 1-diesters for 2,3-dihydro-3-(4'-hydroxyphenyl)-1,1,3-trimethyl-1H-inden-5-ol achieved enantiomeric excess (ee) >99% via Chromobacterium viscosum lipase, critical for stereoselective drug synthesis .

- Biological Activity: GDC-0879, a B-Raf kinase inhibitor, incorporates a dihydroindenol scaffold with a hydroxyimino group, demonstrating >60% phosphorylated MEK1 inhibition required for tumor stasis in melanoma models .

Q & A

What are the most robust synthetic methodologies for enantioselective preparation of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol?

Basic Research Question

Methodological Answer:

Enantioselective synthesis of chiral indanol derivatives like this compound can be achieved via enzymatic kinetic resolution. For example, lipase-catalyzed hydrolysis of diesters (e.g., using Chromobacterium viscosum lipase) enables high regioselectivity (38:1) and enantioselectivity (E = 48) for remote quaternary centers . Key steps:

Prepare a diester precursor (e.g., dipentanoate).

Use lipase to selectively hydrolyze one ester group, yielding enantiopure monoester and unreacted diester.

Separate products via chromatography or crystallization.

Hydrolyze intermediates to free alcohols under mild conditions.

Validation: Monitor enantiomeric excess (ee) via chiral HPLC or NMR analysis of diastereomeric derivatives.

How can X-ray crystallography and NMR spectroscopy resolve ambiguities in stereochemical assignments for dihydroindenol derivatives?

Basic Research Question

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute configuration. For example, ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks, critical for confirming stereochemistry in rigid indane systems .

- NMR spectroscopy : Perform COSY and NOESY experiments to assign proton-proton correlations and spatial proximities. For instance, coupling constants (J values) between H2 and H3 in dihydroindenol confirm cis/trans relationships .

Common pitfalls: Dynamic effects in solution (e.g., ring puckering) may obscure NMR signals; crystallography provides static confirmation.

What strategies address contradictions in stereochemical data for halo-dihydroindenols, and how can they be applied to ethylamino derivatives?

Advanced Research Question

Methodological Answer:

Discrepancies in stereochemical assignments (e.g., for bromo-dihydroindenols ) arise from:

- Overlapping NMR signals.

- Incorrect crystallographic refinement (e.g., missed twinning).

Solutions:

Re-refine X-ray data using SHELXL with TWIN/BASF commands to model twinning .

Synthesize enantiopure standards via enzymatic resolution (as in ) for comparative NMR.

Validate via vibrational circular dichroism (VCD) for absolute configuration.

Application: For ethylamino derivatives, prioritize enzymatic resolution to avoid racemization during synthesis.

How can computational methods predict reactivity and regioselectivity in palladium-catalyzed modifications of dihydroindenols?

Advanced Research Question

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level can model:

- Regioselectivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the hydroxyl group in this compound may act as a directing group in Pd-catalyzed cross-couplings .

- Mechanistic insights : Simulate transition states for steps like nucleopalladation or Michael addition in cascade reactions .

Validation: Compare DFT-predicted regioselectivity with experimental LC-MS data.

What experimental design optimizes enzymatic resolution efficiency for structurally complex indenols?

Advanced Research Question

Methodological Answer:

To enhance enzymatic resolution:

Substrate engineering : Introduce bulky esters (e.g., pivaloate) to increase steric contrast for lipase recognition .

Solvent screening : Test polar aprotic solvents (e.g., THF) to improve enzyme activity and substrate solubility.

Temperature control : Conduct reactions at 25–37°C to balance enzyme stability and reaction rate.

Kinetic monitoring : Use inline IR spectroscopy to track ester hydrolysis in real time.

Case study: CVL lipase achieved >95% ee for a trimethylindenol derivative via optimized diester design .

How do electronic properties (e.g., HOMO-LUMO gaps) influence the antioxidant or biological activity of dihydroindenols?

Advanced Research Question

Methodological Answer:

DFT-derived parameters correlate with bioactivity:

- HOMO-LUMO gap : Narrow gaps (e.g., <4 eV) suggest high reactivity, as seen in indole-indenol hybrids with antimicrobial activity .

- Molecular electrostatic potential (MEP) : Negative potentials at hydroxyl/amino groups enhance hydrogen-bonding interactions with biological targets .

Experimental validation: Compare DFT predictions with radical scavenging assays (e.g., DPPH) or MIC values against bacterial strains.

How can regioselective functionalization of dihydroindenols be achieved without disrupting the ethylamino group?

Advanced Research Question

Methodological Answer:

- Protecting groups : Temporarily protect the ethylamino group with Boc or Fmoc to prevent undesired side reactions during hydroxylation or halogenation .

- Transition-metal catalysis : Use Pd-catalyzed C–H activation directed by the hydroxyl group (e.g., ortho-arylation) .

Example: A Pd(OAc)₂/ligand system enabled selective olefin insertion in dihydroindenones, preserving adjacent substituents .

What analytical workflows resolve overlapping signals in NMR spectra of dihydroindenol derivatives?

Basic Research Question

Methodological Answer:

For complex NMR spectra:

2D NMR : Use HSQC to assign carbon-proton pairs and NOESY for spatial correlations.

Variable temperature NMR : Cool samples to –40°C to slow conformational exchange and split overlapping peaks .

Isotopic labeling : Synthesize ¹³C-labeled derivatives for enhanced signal resolution.

Case study: COSY and HSQC resolved coupling patterns in a triazole-indenol hybrid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.